molecular formula C22H24ClN3O2S2 B2709882 N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide CAS No. 1223955-23-4

N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2709882
CAS No.: 1223955-23-4
M. Wt: 462.02
InChI Key: JHJXPHUDJRWXHL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H24ClN3O2S2 and its molecular weight is 462.02. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro-methoxyphenyl group and a diazaspiro framework, suggest a variety of biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O2S2C_{22}H_{24}ClN_{3}O_{2}S_{2}, with a molecular weight of approximately 441.5 g/mol. The structure incorporates a thiophene moiety linked to a thioacetamide, which enhances its pharmacological properties.

PropertyValue
Molecular FormulaC22H24ClN3O2S2C_{22}H_{24}ClN_{3}O_{2}S_{2}
Molecular Weight441.5 g/mol
Key Functional GroupsChloro, Methoxy, Thiophene, Thioacetamide

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Similar compounds have shown efficacy in modulating pathways associated with cancer cell proliferation and survival. Notably, this compound may act as a regulator of the KRAS G12D mutation, which is prevalent in various cancers such as pancreatic and colorectal cancer.

The compound's mechanism likely involves interaction with specific biological macromolecules, including enzymes and receptors involved in cancer progression. Molecular docking studies suggest that it binds effectively to targets implicated in tumor growth and metastasis. The presence of the spiro structure enhances its ability to fit into the active sites of these targets, potentially leading to inhibition of their activity.

Comparative Analysis

To understand the biological potential of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)-2-thioacetamideChlorophenyl groupAntimicrobial activity
5-(thiophen-2-yl)-1H-pyrroleThiophene ringAnti-inflammatory properties
1-(3-chlorophenyl)-2-thioureaThiourea groupAnticancer effects

This table illustrates how variations in substituents can lead to different pharmacological profiles while emphasizing the versatility of sulfur-containing moieties in enhancing biological activity.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on KRAS Inhibition : A study demonstrated that compounds targeting KRAS mutations could significantly reduce tumor growth in xenograft models. The structural similarity between these compounds and this compound suggests potential for similar efficacy .
  • Molecular Docking Studies : In silico studies using molecular docking techniques indicated that this compound has a favorable binding affinity for several oncogenic targets, suggesting its potential as a lead compound for drug development aimed at treating cancers associated with KRAS mutations .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S2/c1-28-17-9-8-15(13-16(17)23)24-19(27)14-30-21-20(18-7-6-12-29-18)25-22(26-21)10-4-2-3-5-11-22/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJXPHUDJRWXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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